molecular formula C9H16O2 B142542 (2R,3S)-3-Hexyloxirane-2-carbaldehyde CAS No. 153321-82-5

(2R,3S)-3-Hexyloxirane-2-carbaldehyde

Cat. No.: B142542
CAS No.: 153321-82-5
M. Wt: 156.22 g/mol
InChI Key: CXWONQXFWHZHPN-IUCAKERBSA-N
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Description

(2R,3S)-3-Hexyloxirane-2-carbaldehyde is a chiral epoxide derivative characterized by a six-carbon alkyl chain (hexyl group) at the C3 position and a formyl group (carbaldehyde) at C2. The compound’s structure combines the strained oxirane (epoxide) ring with a hydrophobic hexyl chain and a polar aldehyde group, making it a versatile intermediate for synthesizing bioactive molecules or chiral ligands.

Properties

CAS No.

153321-82-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(2R,3S)-3-hexyloxirane-2-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9-/m0/s1

InChI Key

CXWONQXFWHZHPN-IUCAKERBSA-N

SMILES

CCCCCCC1C(O1)C=O

Isomeric SMILES

CCCCCC[C@H]1[C@@H](O1)C=O

Canonical SMILES

CCCCCCC1C(O1)C=O

Synonyms

Oxiranecarboxaldehyde, 3-hexyl-, (2R,3S)-rel- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other epoxide-carboxylate derivatives, such as (2R,3R)-menthyl-3-aryloxirane-2-carboxylates described in the evidence. Below is a comparative analysis based on substituent effects, stereochemistry, and reactivity:

Parameter (2R,3S)-3-Hexyloxirane-2-carbaldehyde (2R,3R)-Menthyl-3-aryloxirane-2-carboxylates
Molecular Formula C₉H₁₆O₂ C₉H₁₈Cl₂O₂ (example from evidence)
Functional Groups Epoxide, carbaldehyde Epoxide, carboxylate ester, aryl/chloro substituents
Stereochemistry (2R,3S) (2R,3R) or (2S,3S) configurations
Key Substituents Hexyl (C₆H₁₃) Aryl groups or chloro substituents
Synthetic Method Hypothetical: Aldehyde-epoxidation TBAHS-mediated condensation with menthyl chloroacetate
Elemental Analysis (C/H) Not available Calcd: C 61.93%, H 9.09%; Found: C 61.89%, H 9.08%

Key Findings:

Carbaldehyde vs. Carboxylate Esters: The aldehyde group offers nucleophilic reactivity (e.g., forming imines or undergoing aldol reactions), whereas carboxylate esters are more electrophilic, favoring hydrolysis or transesterification .

Stereochemical Influence: The (2R,3S) configuration introduces distinct diastereoselectivity in reactions.

Synthetic Challenges :

  • The hexyl chain may hinder crystallization or chromatographic separation compared to smaller substituents (e.g., aryl groups).
  • Evidence highlights the use of tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst for epoxide synthesis, which could be adapted for scaling up the target compound .

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